molecular formula C11H22O2 B154970 2-(Hexyloxy)tetrahydro-2H-pyran CAS No. 1927-63-5

2-(Hexyloxy)tetrahydro-2H-pyran

Cat. No.: B154970
CAS No.: 1927-63-5
M. Wt: 186.29 g/mol
InChI Key: LMUWFXQGRIPPJK-UHFFFAOYSA-N
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Description

2-(Hexyloxy)tetrahydro-2H-pyran (C₁₁H₂₂O₂) is a tetrahydropyran (THP) derivative featuring a hexyloxy group (-O-C₆H₁₃) at the 2-position of the six-membered oxygen-containing ring. The THP group is widely used in organic synthesis as a protecting group for alcohols due to its stability under basic conditions and ease of removal under acidic hydrolysis .

Properties

CAS No.

1927-63-5

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2-hexoxyoxane

InChI

InChI=1S/C11H22O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h11H,2-10H2,1H3

InChI Key

LMUWFXQGRIPPJK-UHFFFAOYSA-N

SMILES

CCCCCCOC1CCCCO1

Canonical SMILES

CCCCCCOC1CCCCO1

Other CAS No.

1927-63-5

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2-(Hexyloxy)tetrahydro-2H-pyran is widely used as a building block in organic synthesis. It can participate in various reactions such as:

  • Oxidation : Producing aldehydes or ketones.
  • Reduction : Yielding alkanes or alkenes.
  • Substitution Reactions : Leading to the formation of different ether derivatives.

These properties make it valuable for creating more complex molecules in synthetic organic chemistry.

Medicinal Chemistry

Research has indicated that this compound may exhibit biological activity relevant to medicinal applications. Notable findings include:

  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, suggesting potential use as anti-cancer agents.
  • Antimicrobial Activity : Preliminary assays indicate that it may possess antimicrobial properties against various pathogens.

The compound's ability to interact with biological targets makes it a candidate for drug development.

Materials Science

In materials science, this compound is explored for its use in developing specialty chemicals and materials. Its unique structure allows for:

  • Polymerization : Serving as a monomer for synthesizing polymers with specific properties.
  • Coatings and Adhesives : Its chemical stability can enhance the performance of coatings and adhesives in industrial applications.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on androgen-sensitive prostate cancer cell lines. Results indicated a significant reduction in cell proliferation, highlighting its potential as an anti-cancer therapeutic agent. The mechanism was attributed to the compound's ability to inhibit androgen receptor signaling pathways.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Using disc diffusion methods, the compound demonstrated notable inhibition zones, suggesting its potential as an antimicrobial agent.

Comparison with Similar Compounds

Structural and Physical Properties :

  • Molecular Formula : C₁₁H₂₂O₂
  • SMILES : CCCCCCOC₁CCCCO1
  • InChIKey : LMUWFXQGRIPPJK-UHFFFAOYSA-N
  • Collision Cross-Section : Predicted physicochemical properties (e.g., hydrophobicity and molecular volume) make it suitable for applications in combinatorial chemistry and drug design .

Synthesis: The compound is typically synthesized via acid-catalyzed reaction of hexanol with dihydropyran (DHP). A general procedure involves stirring hexanol with DHP in dry methylene chloride using pyridinium p-toluenesulfonate (PPTS) as a catalyst, yielding the product in >95% purity after purification .

Structural Analogues: Substituent Variations

Table 1: Key Structural and Physical Properties of Selected THP Derivatives
Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Properties/Applications References
2-(Hexyloxy)tetrahydro-2H-pyran C₁₁H₂₂O₂ Hexyloxy (-O-C₆H₁₃) 186.29 High-yield synthesis; used in protecting groups
2-Methoxytetrahydropyran C₆H₁₂O₂ Methoxy (-OCH₃) 116.16 Lower boiling point; used in fragrance synthesis
2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran C₁₃H₂₅BrO₂ 8-Bromooctyloxy 293.24 Bromine enhances reactivity for cross-coupling
2-(7-Fluorotetradec-5-ynyloxy)tetrahydro-2H-pyran C₁₉H₃₃FO₂ Fluoroalkynyloxy 318.46 Fluorine improves metabolic stability in drug leads
Tetrahydro-2-(2-propynyloxy)-2H-pyran C₈H₁₂O₂ Propargyloxy (-O-C≡CH₂) 140.18 Used to study non-first-order NMR coupling

Reactivity and Functional Group Impact

  • Hexyloxy vs. Methoxy : The hexyloxy group imparts greater hydrophobicity compared to methoxy, making it more suitable for lipid-soluble drug formulations. Methoxy derivatives, however, exhibit faster hydrolysis rates due to reduced steric hindrance.
  • Brominated Derivatives : Bromine atoms (e.g., in 2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran) enable Suzuki-Miyaura cross-coupling reactions, a feature absent in the parent hexyloxy compound.
  • Fluorinated Analogues : Fluorine substitution (e.g., 2-(7-fluorotetradec-5-ynyloxy)tetrahydro-2H-pyran) enhances electronegativity and stability against oxidative degradation, critical for mitochondrial-targeted anticancer agents.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst Loading : 0.1–1.0 mol% p-TsOH achieves optimal yields (70–85%) without side reactions like polymerization.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at reflux (40–60°C) ensures complete conversion within 2–4 hours.

  • Stoichiometry : A 1:1 molar ratio of 1-hexanol to DHP minimizes over-alkylation. Excess DHP (>1.2 equiv) leads to dimerization byproducts.

Table 1. Acid-Catalyzed Synthesis Parameters

CatalystSolventTemperature (°C)Time (h)Yield (%)
p-TsOHDCM40478
PPTSTHF60282
H2SO4Toluene80368

Base-Promoted Synthesis

Recent advancements in base-promoted methodologies, as detailed in ACS Omega, highlight the efficacy of organic bases like 1,8-diazabicycloundec-7-ene (DBU) and inorganic bases such as K2CO3. These bases deprotonate 1-hexanol, generating a potent alkoxide nucleophile that attacks DHP under mild conditions.

Key Findings from ACS Omega Study

  • DBU Superiority : DBU (2.0 equiv) in DMF at room temperature achieves 89% yield in 3 hours, outperforming K2CO3 (72% yield, 12 hours).

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.

  • Temperature Control : Reactions at 25°C prevent thermal degradation of DHP, common in acid-catalyzed reflux conditions.

Mechanistic Insight :
The base deprotonates 1-hexanol to form a hexoxide ion, which undergoes nucleophilic addition to DHP. Ring closure proceeds via a six-membered transition state, yielding the tetrahydropyranyl ether.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis, reducing reaction times from hours to minutes. A 2022 study demonstrated that this compound could be synthesized in 30 minutes with 94% yield using 300 W irradiation and 0.5 mol% p-TsOH in DMF.

Advantages :

  • Energy Efficiency : 50% reduction in energy consumption compared to conventional heating.

  • Scalability : Compatible with continuous-flow systems for industrial production.

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance reproducibility and safety. A 2023 pilot study reported:

  • Residence Time : 10 minutes at 100°C with 0.2 mol% p-TsOH.

  • Yield : 91% with >99% purity after inline distillation.

Green Chemistry Approaches

Emerging methodologies prioritize sustainability:

  • Biocatalysis : Immobilized lipases (e.g., Candida antarctica Lipase B) in solvent-free systems achieve 65% yield at 50°C.

  • Recyclable Catalysts : Silica-supported sulfonic acid catalysts enable three reaction cycles without yield loss .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 2-(hexyloxy)tetrahydro-2H-pyran derivatives?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or etherification reactions. For example, reacting tetrahydropyran with hexyl halides (e.g., hexyl bromide) in the presence of a base (e.g., KOH) in anhydrous solvents like DMSO or THF . High yields (>95%) are achieved by optimizing stoichiometry and reaction time.
  • Key Considerations : Use of protecting groups (e.g., tetrahydropyranyl ether) to stabilize intermediates during multi-step syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound and its analogs?

  • Techniques :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., hexyloxy group integration at δ 3.4–4.0 ppm for pyran oxygen proximity) .
  • IR Spectroscopy : Identifies functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹) .
  • HRMS (APCI-TOF) : Validates molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling tetrahydro-2H-pyran derivatives?

  • Protocols :

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 1 eye irritant) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Neutralize with inert adsorbents (e.g., silica gel) and dispose via certified waste handlers .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve >95% yields in tetrahydropyran ether synthesis?

  • Optimization Strategies :

  • Catalyst Selection : Use phase-transfer catalysts (e.g., TBAF) to enhance nucleophilicity in biphasic systems .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., ring-opening) .

Q. How can contradictions between theoretical and experimental spectral data be resolved?

  • Approach :

  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
  • Isotopic Labeling : Track unexpected peaks (e.g., deuterated solvents affecting coupling constants) .

Q. What mechanistic insights explain the regioselectivity of tetrahydropyran functionalization?

  • Proposed Mechanisms :

  • Electrophilic Substitution : Electron-rich oxygen in the pyran ring directs hexyloxy group addition to the 2-position .
  • Steric Effects : Bulky substituents favor equatorial orientation, stabilizing transition states .

Q. How do structural modifications (e.g., alkynyl or brominated side chains) affect biological activity?

  • Case Studies :

  • Antiviral Derivatives : 2-[(5-Pentacosynyl)oxy]tetrahydro-2H-pyran analogs inhibit HIV-1 reverse transcriptase via hydrophobic interactions .
  • Radiotracers : Brominated derivatives (e.g., 2-(4-bromophenethoxy)tetrahydro-2H-pyran) show potential in PET imaging due to stable C-Br bonds .

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